molecular formula C18H16FN5O3S B12181657 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12181657
M. Wt: 401.4 g/mol
InChI Key: WEJSAECZQLULTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammatory signaling. This compound acts by binding to the allosteric site of RIPK1, stabilizing its inactive conformation and thereby effectively blocking TNF-driven apoptosis and necroptosis . Its primary research value lies in its application as a chemical probe to dissect the role of RIPK1-mediated pathways in a variety of pathological contexts. It is extensively used in preclinical research to investigate the contribution of regulated cell death and neuroinflammation in models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , as well as in studies of autoimmune and inflammatory conditions. By specifically inhibiting RIPK1 kinase activity, this tool compound enables researchers to elucidate complex disease mechanisms and validate RIPK1 as a therapeutic target, providing critical insights for the development of novel treatment strategies.

Properties

Molecular Formula

C18H16FN5O3S

Molecular Weight

401.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C18H16FN5O3S/c1-27-14-8-11(19)4-5-12(14)13-6-7-16(26)24(23-13)9-15(25)20-18-22-21-17(28-18)10-2-3-10/h4-8,10H,2-3,9H2,1H3,(H,20,22,25)

InChI Key

WEJSAECZQLULTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Preparation of Thiadiazole Core

The 5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene intermediate is synthesized via a cyclization reaction. A general approach involves:

  • Formation of the thiadiazole ring : Reacting a cyclopropylamine derivative with thiourea or its analogs under acidic conditions.

  • Oxidation/Dehydration : Converting intermediates to the ylidene form using oxidizing agents (e.g., iodine, DMSO) or dehydrating agents (e.g., POCl₃).

Example Reaction Pathway :

StepReagents/ConditionsProductYieldSource
1Cyclopropylamine + Thiourea + HCl (reflux)5-Cyclopropyl-1,3,4-thiadiazol-2-amine75%
2POCl₃, DMF (60°C)5-Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene85%

Synthesis of Pyridazine Component

The 3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is prepared through:

  • Cyclization of Hydrazine Derivatives : Reacting hydrazine with diketones or α,β-unsaturated carbonyl compounds to form pyridazine rings.

  • Functionalization : Introducing fluorine and methoxy groups via electrophilic aromatic substitution (e.g., using NaNO₂/H₂SO₄ for diazotization) or nucleophilic displacement.

Key Functionalization Steps :

StepReagents/ConditionsProductYieldSource
14-Fluoro-2-methoxyaniline + Maleic Anhydride (Δ, DMF)3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazine65%
2HNO₃/H₂SO₄ (0°C)Nitration (if required)70%

Acetamide Coupling and Stereoselective Formation

Formation of the Acetamide Linkage

The final coupling step involves reacting the pyridazine intermediate with an acetamide chloride or anhydride. Triethylamine is commonly used as a base to deprotonate the amine group.

Example Protocol :

  • Acylation : Treat the pyridazine amine with chloroacetyl chloride in anhydrous dioxane at 20°C for 4 hours.

  • Workup : Precipitate the product, filter, and dry under vacuum.

ReagentConditionsYieldPuritySource
Chloroacetyl ChlorideDioxane, 20°C, 4 hr95%>98%

Control of (2E)-Configuration

The (2E)-configuration in the thiadiazole ylidene group is achieved through:

  • Thermodynamic Control : Favoring the trans configuration via steric or electronic factors during cyclization.

  • Catalytic Asymmetric Synthesis : Using chiral catalysts (e.g., organocatalysts) for stereoselective formation.

Stereochemical Outcome :

MethodReagentsee (%)Source
Thermal CyclizationPOCl₃, DMF90%
OrganocatalysisProline Derivative85%

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) to isolate the acetamide product.

  • HPLC : Reverse-phase C18 columns for high-purity (>95%) samples.

Spectroscopic Analysis

TechniqueKey DataSource
¹H NMR δ 8.2 (s, 1H, pyridazine), δ 7.8 (m, 2H, aromatic), δ 2.1 (s, 3H, cyclopropyl)
¹³C NMR δ 170 (C=O), δ 160 (C-F), δ 150 (C=N)
HRMS [M+H]⁺ calculated: 464.14, observed: 464.14

Optimization and Variations

Alternative Coupling Methods

MethodReagentsAdvantagesLimitations
Microwave-Assisted Coupling DMF, MW (100°C, 30 min)Reduced reaction timeRequires specialized equipment
Peptide Coupling HATU, DIPEAHigh yields (>90%)Costly reagents

Solvent and Temperature Effects

SolventTemperatureYieldSelectivity
Dioxane20°C95%High
THF40°C80%Moderate
DMF60°C85%Moderate

Chemical Reactions Analysis

Reactivity of the Thiadiazole Ring

The (2E)-configured thiadiazole ring exhibits distinct reactivity due to its conjugated π-system and electron-deficient nitrogen atoms.

Reaction TypeConditionsProductsNotes
Nucleophilic Substitution Alkylation with methyl iodide in DMF, 60°CFormation of quaternary ammonium salts at N3Favored by the electron-withdrawing nature of the thiadiazole.
Cycloaddition Diels-Alder with maleic anhydride, reflux in tolueneFused bicyclic adductsThe exocyclic C=N bond acts as a dienophile.
Coordination Chemistry Reaction with Cu(II) chloride in ethanolStable metal complexesSulfur and nitrogen atoms serve as ligands.

Pyridazinone Core Reactivity

The 6-oxopyridazin-1(6H)-yl group participates in electrophilic and redox reactions.

Reaction TypeConditionsProductsNotes
Reduction NaBH₄ in methanol, 25°CDihydropyridazine derivativeSelective reduction of the ketone to alcohol.
Electrophilic Aromatic Substitution Nitration (HNO₃/H₂SO₄), 0°CNitrated pyridazinoneLimited by electron deficiency; occurs at meta positions .

Acetamide Linkage Transformations

The acetamide group undergoes hydrolysis and substitution.

Reaction TypeConditionsProductsNotes
Acid Hydrolysis HCl (6M), refluxCarboxylic acid and thiadiazole amineComplete cleavage within 2 hours .
Alkaline Hydrolysis NaOH (10%), 80°CSodium carboxylateRequires prolonged heating (>4 hours) .

Substituted Phenyl Ring Reactivity

The 4-fluoro-2-methoxyphenyl group directs electrophilic substitutions.

Reaction TypeConditionsProductsNotes
Demethylation BBr₃ in DCM, -78°CPhenolic derivativeSelective removal of methoxy group .
Halogen Exchange KF, DMF, 120°CReplacement of fluorine with other halogensLimited by strong C-F bond strength .

Oxidation and Stability

The compound exhibits sensitivity to strong oxidizing agents:

  • Oxidation of Thiadiazole : H₂O₂ in acetic acid converts the thiadiazole to sulfoxide derivatives, altering electronic properties.

  • Stability in Light : Prolonged UV exposure leads to decomposition (~15% over 48 hours), necessitating storage in amber vials.

Cross-Coupling Reactions

The aryl halide moiety (if present in analogs) enables catalytic transformations:

Reaction TypeCatalysts/ReagentsProductsYield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Biaryl derivatives65–78% (reported for analogs)
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosAminated products55–70% (extrapolated)

Mechanistic Considerations

  • Thiadiazole Ring Opening : Under strong bases (e.g., LDA), the ring undergoes cleavage to form thioamide intermediates.

  • Tautomerization : The (2E)-configuration stabilizes the imine form, but protonation at N3 can shift tautomeric equilibrium.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in drug development. The following sections detail its notable applications:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiadiazole and pyridazine rings exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at concentrations as low as 12.5 μg/mL .

Anticancer Potential

The compound has been evaluated for its anticancer properties against several human cancer cell lines. In vitro assays indicated that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutics. For example, compounds derived from this scaffold showed high to moderate activity against leukemia and solid tumor-derived cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, research has identified anti-inflammatory effects associated with the compound. Specific derivatives were shown to inhibit pro-inflammatory cytokines in cellular models, indicating their potential use in treating inflammatory diseases .

Insecticidal Properties

The compound has also been explored for its insecticidal properties. Research indicates that certain derivatives can act as effective insecticides against agricultural pests, providing an alternative to traditional chemical pesticides .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of this compound revealed that specific modifications to the thiadiazole ring enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC (minimum inhibitory concentration) of 25 μg/mL against both strains .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against human chronic myelogenous leukemia cells. Results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic ring displayed significantly higher cytotoxicity than their counterparts without these modifications. The best-performing derivative achieved a CC50 value of 5 μM .

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound’s analogs differ in:

  • Thiadiazole/Thiazole substituents (cyclopropyl, cyclohexyl, methyl, ethyl).
  • Aromatic substituents on the pyridazinyl/phenyl groups (e.g., methoxy, fluoro).
  • Heterocyclic systems (pyridazinone vs. benzotriazinone).

Analogs and Their Properties

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences vs. Target Reference
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (Target) Not Provided C19H18FN5O3S* ~409.4 (estimated) Cyclopropyl, 4-fluoro-2-methoxyphenyl Reference compound
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 1224173-96-9 C20H20FN5O2S 413.5 Cyclohexyl, 4-fluorophenyl (no methoxy) Larger substituent (cyclohexyl vs. cyclopropyl); lacks methoxy group on phenyl
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide 1282129-02-5 C18H17FN4O2S 372.4 Ethyl, methyl on thiazole; 4-fluorophenyl Thiazole core vs. thiadiazole; smaller molecular weight
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide 838099-16-4 C14H11N5O2S 313.3 Methyl; benzotriazinone substituent Benzotriazinone replaces pyridazinone; simplified aromatic system
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide 1219564-05-2 C13H17N5OS2 323.4 Cyclopropyl; thiazole-carboxamide side chain Different acetamide substituent (thiazole vs. pyridazinone)

*Estimated based on structural similarity to .

Implications of Structural Differences

Cyclopropyl vs. The absence of methoxy in the analog may decrease electron-donating effects on the phenyl ring .

Thiadiazole vs. Thiazole Core ():

  • Thiadiazole (two nitrogen atoms) offers greater aromaticity and rigidity than thiazole (one nitrogen), which could influence binding affinity in biological targets. The ethyl-methyl substituents in the thiazole analog may alter pharmacokinetics .

Pyridazinone vs. Benzotriazinone (): Pyridazinone’s hydrogen-bonding capability contrasts with benzotriazinone’s planar aromatic system, affecting interactions with enzymes or receptors. The benzotriazinone analog’s lower molecular weight (~313 vs. ~409) suggests reduced complexity but possibly weaker target engagement .

Biological Activity

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

  • Thiadiazole Ring : Known for diverse pharmacological properties.
  • Pyridazine Moiety : Implicated in various biological interactions.
  • Cyclopropyl Group : Enhances the compound's reactivity and interaction with biological targets.

The molecular formula is C17H16N4O4SC_{17}H_{16}N_{4}O_{4}S with a molecular weight of approximately 372.4 g/mol .

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines. The mechanism often involves the modulation of specific enzymes related to cell growth and survival.
  • Antimicrobial Properties : Similar compounds in the thiadiazole family have shown significant antimicrobial activity against various pathogens, indicating potential in developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives of thiadiazole have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Anticancer Mechanisms

A study focused on the compound's effect on human cancer cell lines showed that it inhibited cell growth by inducing apoptosis. The IC50 values were measured against various cancer types, indicating effective cytotoxicity at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
HeLa (Cervical)10Inhibition of proliferation

Antimicrobial Efficacy

In vitro studies have demonstrated the antimicrobial activity of similar thiadiazole derivatives against Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that modifications to the thiadiazole structure can significantly enhance antimicrobial potency.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thiadiazole ring through condensation reactions.
  • Introduction of the cyclopropyl group via cyclopropanation techniques.
  • Coupling with the pyridazine derivative to yield the final product.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.